N-Methyl Edoxaban Iodide Salt is a chemical compound that serves as an important intermediate in the synthesis of Edoxaban, a novel oral anticoagulant. This compound is classified under the category of gamma amino acids and derivatives, specifically functioning as a selective inhibitor of coagulation factor Xa, which plays a crucial role in the blood coagulation cascade. The molecular formula for N-Methyl Edoxaban Iodide Salt is , with a molecular weight of approximately 690 g/mol .
The synthesis of N-Methyl Edoxaban Iodide Salt typically involves several steps, including the formation of key intermediates. One common method includes the use of various reagents under controlled conditions to ensure high yields and purity. The synthesis often starts from simpler precursors, which undergo transformations such as amide bond formation and cyclization.
The synthesis may involve reactions such as:
These methods require careful control of temperature, pH, and reaction time to optimize yield and minimize by-products .
N-Methyl Edoxaban Iodide Salt participates in several chemical reactions relevant to its function as an anticoagulant:
The stability of N-Methyl Edoxaban Iodide Salt can be influenced by factors such as pH and temperature. Understanding these reactions is crucial for optimizing its use in pharmaceutical formulations .
N-Methyl Edoxaban Iodide Salt acts primarily as an inhibitor of coagulation factor Xa. By binding to this factor, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
This mechanism is critical for its application in preventing thromboembolic events in patients with conditions such as nonvalvular atrial fibrillation. Studies have shown that Edoxaban significantly reduces the risk of stroke and systemic embolism compared to traditional anticoagulants like warfarin .
These properties influence its formulation and stability in pharmaceutical applications .
N-Methyl Edoxaban Iodide Salt is primarily used in scientific research and pharmaceutical development as an intermediate for synthesizing Edoxaban. Its role is pivotal in developing therapies aimed at managing thromboembolic disorders. Additionally, due to its mechanism of action, it has potential applications in studying other anticoagulant therapies and their comparative efficacy .
The stereoselective construction of the quaternary ammonium center in N-Methyl Edoxaban Iodide Salt (C₂₅H₃₃ClN₇O₄S·I, MW 689.996 g/mol) demands precise chiral control. The trans-1,4-disubstituted cyclohexane scaffold requires asymmetric synthesis techniques to achieve >99% enantiomeric excess (ee):
Table 1: Stereoselection Methods Comparison
Method | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|
Evans Auxiliary | >99 | 85 | Predictable stereocontrol |
Ru-Catalyzed Hydrogenation | 98 | 90 | No chiral pool required |
Enzymatic DKR | 95 | 92 | Ambient conditions |
N-Methylation of the thiazolo[5,4-c]pyridine core faces challenges from over-alkylation and ring degradation. Optimized approaches include:
Table 2: N-Methylation Efficiency
Reagent System | Purity (%) | Reaction Time (hr) | Key Limitation |
---|---|---|---|
HCOOH/HCHO | 98 | 8 | High-temperature degradation |
CH₃I in Acetone | 95 | 12 | Iodide scavenging required |
BH₃/CH₃OTf | 99 | 24 | Multi-step complexity |
Iodide salt crystallization dictates bioavailability by enhancing aqueous solubility (4.2 mg/mL vs. 0.3 mg/mL for free base). Critical parameters include:
Yield losses predominantly occur during phase separation (5–8% loss). Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (3:2:3:2) systems recovers 99% of product from mother liquors [3].
Orthogonal protection enables sequential coupling of the thiazolopyridine carboxamide and cyclohexylamine fragments:
Table 3: Protecting Group Stability
Group | Deprotection Reagent | Conditions | Compatibility |
---|---|---|---|
Acetonide | 0.1M HCl/THF | 20°C, 1 hr | Stable to peptide coupling |
Fmoc | 20% Piperidine/DMF | 25°C, 5 min | Orthogonal to tBu |
Trt | 1% TFA/DCM | 25°C, 15 min | Preserves ester integrity |
Cyclohexylcarbamoyl coupling uses in situ activation with HATU/DIPEA (1:2 ratio), achieving 94% yield when the amine is Boc-protected. Crucially, Fmoc deprotection must precede carbamoylation to prevent guanidinium formation [4].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3